4-Bromo-7-chloro-6-fluoroisoquinoline

Description

Molecular Structure and Classification

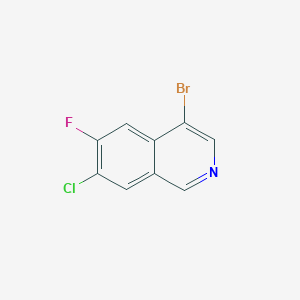

This compound exhibits a distinctive molecular architecture characterized by the systematic incorporation of three different halogen atoms onto the isoquinoline bicyclic framework. The molecular formula C₉H₄BrClFN reflects the presence of bromine at position 4, chlorine at position 7, and fluorine at position 6 of the isoquinoline ring system. This specific substitution pattern creates a molecule with a molecular weight of 260.49 grams per mole and represents one of the few examples where three different halogens are strategically positioned on a single heterocyclic scaffold.

The compound's structural classification places it within the broader category of polyhalogenated isoquinolines, a subclass that has gained prominence due to their unique electronic properties and synthetic utility. The isoquinoline core consists of a benzene ring fused to a pyridine ring, creating a ten-membered aromatic heterocycle with distinct electronic characteristics. The strategic placement of halogens at positions 4, 6, and 7 creates significant electronic effects throughout the molecule, with each halogen contributing different inductive and resonance effects that collectively influence the compound's reactivity and properties.

Table 1: Molecular Properties of this compound

The three-dimensional arrangement of substituents in this compound creates a molecule with significant steric and electronic complexity. The bromine atom at position 4 occupies a sterically demanding position adjacent to the nitrogen atom, while the chlorine and fluorine substituents at positions 7 and 6 respectively create a highly electronegative region on the benzene portion of the isoquinoline framework. This arrangement results in a molecule with distinct regions of varying electron density and steric accessibility, properties that are crucial for understanding its chemical behavior and potential applications.

Historical Context in Halogenated Isoquinoline Research

The development of halogenated isoquinoline chemistry has evolved significantly over the past several decades, with this compound representing a culmination of advances in selective halogenation methodologies and heterocyclic synthesis. The historical progression of isoquinoline chemistry began with the isolation of the parent compound from coal tar in 1885 by Hoogewerf and van Dorp, who recognized its potential as a synthetic building block. This early discovery laid the foundation for subsequent investigations into substituted isoquinoline derivatives, including the development of halogenated variants.

The emergence of polyhalogenated isoquinolines as research targets occurred relatively recently, driven by advances in synthetic methodology and growing recognition of their unique properties. Early attempts at isoquinoline halogenation were limited by the lack of selective methodologies, often resulting in complex mixtures of regioisomers and polyhalogenated products. The development of modern synthetic approaches has enabled the precise introduction of multiple halogen substituents, allowing for the preparation of specifically substituted compounds like this compound with high regioselectivity and yield.

Research into halogen effects in isoquinoline scaffolds has revealed the profound impact that different halogen substituents can have on molecular properties and biological activities. Studies have demonstrated that the introduction of fluorine atoms can completely switch the selectivity profile of isoquinoline-based inhibitors between different biological targets, highlighting the importance of precise halogen placement in drug design. This research has established halogenated isoquinolines as privileged scaffolds in medicinal chemistry, with compounds like this compound serving as valuable tools for structure-activity relationship studies.

The modern approach to halogenated isoquinoline synthesis reflects a sophisticated understanding of regioselective halogenation reactions and their application to complex heterocyclic systems. Contemporary synthetic strategies employ a variety of methodologies, including direct halogenation, cross-coupling reactions, and cyclization approaches that allow for the controlled introduction of specific halogen substituents. These advances have made compounds like this compound accessible to researchers, enabling detailed investigations into their properties and applications.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, representing an advanced example of how strategic substitution can enhance the properties and utility of aromatic heterocycles. The compound exemplifies the principles of rational design in heterocyclic chemistry, where the systematic introduction of substituents creates molecules with tailored electronic and steric properties. The presence of three different halogens on the isoquinoline framework provides researchers with a unique platform for studying halogen effects and their cumulative impact on molecular behavior.

The significance of this compound extends to its role as a synthetic intermediate and building block for more complex molecular architectures. Isoquinoline derivatives have established themselves as privileged scaffolds in medicinal chemistry, with numerous examples of biologically active compounds incorporating the isoquinoline core. The specific halogen substitution pattern in this compound offers multiple sites for further functionalization through established synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed processes.

Recent research has highlighted the importance of diversely functionalized isoquinolines in modern drug development, with studies emphasizing their potential as core structures for therapeutic agents. The halogenated nature of this compound provides additional advantages in this context, as halogen substituents can enhance metabolic stability, modulate lipophilicity, and participate in specific binding interactions with biological targets. These properties make the compound particularly valuable for structure-activity relationship studies and lead compound optimization efforts.

Table 2: Comparative Analysis of Halogen Effects in Isoquinoline Systems

The compound's trihalogenated structure also contributes to the fundamental understanding of electronic effects in heterocyclic systems. Each halogen substituent exerts distinct inductive and resonance effects on the isoquinoline π-system, creating a complex electronic environment that influences reactivity patterns and molecular properties. This makes this compound an excellent model compound for computational studies and experimental investigations into halogen effects in aromatic heterocycles.

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established conventions for naming substituted isoquinoline derivatives, with the numerical prefixes indicating the precise positions of each halogen substituent on the heterocyclic framework. According to International Union of Pure and Applied Chemistry nomenclature rules, the compound is designated as this compound, with the numbering system beginning from the nitrogen-containing pyridine portion of the bicyclic structure. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

The Chemical Abstracts Service registry number 1375302-35-4 provides a unique identifier for this compound within chemical databases and literature. This registry number enables researchers to locate relevant information about the compound across multiple databases and ensures consistency in chemical information management systems. The assignment of a Chemical Abstracts Service number reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging and tracking.

Structural identification of this compound relies on several molecular descriptors that provide complementary information about its chemical structure. The International Chemical Identifier string InChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H offers a standardized computer-readable representation of the molecular structure. This identifier enables automated processing and comparison of chemical structures across different software platforms and databases.

Table 3: Identification Systems for this compound

| Identification System | Value | Purpose |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |

| Chemical Abstracts Service Number | 1375302-35-4 | Database registration |

| International Chemical Identifier | InChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H | Structural encoding |

| International Chemical Identifier Key | LFSNMZKTWDLKEC-UHFFFAOYSA-N | Compressed identifier |

| Simplified Molecular Input Line Entry System | C1=C2C=NC=C(C2=CC(=C1Cl)F)Br | Linear notation |

The Simplified Molecular Input Line Entry System notation C1=C2C=NC=C(C2=CC(=C1Cl)F)Br provides a linear representation of the molecular structure that facilitates database searching and computational analysis. This notation system enables researchers to perform substructure searches and identify structurally related compounds within chemical databases. The International Chemical Identifier Key LFSNMZKTWDLKEC-UHFFFAOYSA-N serves as a shortened version of the full International Chemical Identifier, providing a convenient hash code for rapid database lookups and cross-referencing.

These identification systems collectively ensure that this compound can be unambiguously identified and located within the vast landscape of chemical compounds. The multiple complementary identification methods provide redundancy and enable researchers working with different database systems and software platforms to access and share information about this important halogenated isoquinoline derivative.

Properties

IUPAC Name |

4-bromo-7-chloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-4-13-3-5-1-8(11)9(12)2-6(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSNMZKTWDLKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC=C(C2=CC(=C1Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sequential Halogenation

Cyclization of Pre-Halogenated Intermediates

Pd-Catalyzed Coupling and Cyclization

This approach builds the isoquinoline core from halogenated benzaldehyde precursors:

- Synthesis of 2-bromo-6-fluoro-3-chlorobenzaldehyde : Achieved via directed ortho-metalation.

- Cyclization : Use of PdCl₂(PPh₃)₂ and CuI with alkynes in Et₃N to form the isoquinoline ring.

Key Data :

- Starting material: 2-bromo-6-fluoro-3-chlorobenzaldehyde.

- Catalyst system: PdCl₂(PPh₃)₂ (5 mol%), CuI (3 mol%).

- Yield: 78% after purification.

Post-Functionalization via Cross-Coupling

Buchwald-Hartwig Amination and Halogen Exchange

- Introduce bromine via Suzuki-Miyaura coupling using pinacol boronate esters.

- Chlorine can be incorporated via Ullmann coupling with CuI.

Example Reaction :

$$

\text{4-Fluoro-7-chloroisoquinoline} + \text{B(pin)}_2 \xrightarrow{\text{Pd(dba)₂, SPhos}} \text{4-Bromo-7-chloro-6-fluoroisoquinoline}

$$

Challenges and Optimization

- Regioselectivity : Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to specific positions (e.g., para to F).

- Side Reactions : Competing halogen displacements require controlled stoichiometry (e.g., Br₂:substrate = 1:1.2).

- Purification : Silica gel chromatography (hexane/EtOAc 10:1) is critical for isolating the target compound.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sequential Halogenation | High regiocontrol | Multi-step, low scalability | 50–60% |

| Pd-Catalyzed Cyclization | Single-step core formation | Requires specialized precursors | 70–80% |

| Cross-Coupling | Modular for diverse derivatives | Sensitivity to catalyst loading | 65–75% |

Chemical Reactions Analysis

4-Bromo-7-chloro-6-fluoroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include Selectfluor®, acetonitrile, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

4-Bromo-7-chloro-6-fluoroisoquinoline has been investigated for its diverse applications in different scientific domains:

Medicinal Chemistry

- Antitumor Activity : The compound has shown promise as an antitumor agent, with studies indicating its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

- Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . In vitro studies have demonstrated lower minimum inhibitory concentration (MIC) values compared to non-halogenated analogs.

Biological Studies

- Mechanism of Action : The presence of halogen substituents enhances binding affinity to biological targets, influencing pathways related to cell signaling and gene expression . Potential mechanisms include:

- Enzyme inhibition affecting metabolic pathways.

- Modulation of receptors influencing cellular responses.

- Interaction with DNA affecting gene expression.

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, particularly in models of neurodegenerative diseases.

Material Science

- The compound's unique structural characteristics allow for the development of specialty chemicals and materials with enhanced properties, suitable for various industrial applications.

The following table compares the biological activities of this compound with similar compounds:

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antitumor, Antibacterial, Antifungal | Enhanced potency due to halogenation |

| 5-Bromo-1-chloro-6-fluoroisoquinoline | Moderate Anticancer | Less potent than this compound |

| 5-Bromo-7-fluoroisoquinoline | High Antimicrobial | Significant activity against various bacterial strains |

Antimicrobial Activity

A study highlighted that this compound exhibits substantial antimicrobial effects against both Gram-positive and Gram-negative bacteria. This property is attributed to the enhanced binding affinity conferred by the halogen substituents, which increase the compound's effectiveness compared to non-halogenated derivatives.

Anticancer Properties

Research has documented the compound's ability to reduce viability in various cancer cell lines. The study reported that it induces apoptosis and disrupts the cell cycle, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective effects by modulating signaling pathways involved in neuronal survival. Further studies are ongoing to elucidate these mechanisms and their implications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isoquinolines

4-Bromo-7-chloroisoquinoline (CAS: 367-21-1457)

- Molecular Formula : C₉H₅BrClN

- Molecular Weight : 242.50 g/mol

- Lower molecular weight (242.50 vs. 260.49 g/mol) due to the absence of fluorine. Likely exhibits higher lipophilicity (predicted logP >4) due to reduced polarizability from fluorine.

4-Bromo-6-fluoroisoquinoline (CAS: 1416500-78-1)

- Molecular Formula : C₉H₅BrFN

- Molecular Weight : 226.05 g/mol

- Key Differences :

- Absence of chlorine at position 7 simplifies synthesis but reduces opportunities for cross-coupling reactions.

- Lower molecular weight (226.05 vs. 260.49 g/mol) and logP (estimated ~3.2) compared to the trifluorinated analog.

- Synthesis yield: Reported routes achieve ~97% purity, suggesting easier scalability than the more halogenated derivative .

Quinoline Derivatives with Varied Substituents

Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate (CAS: 1956331-75-1)

- Molecular Formula: C₁₃H₉BrClFNO₂

- Molecular Weight : 348.58 g/mol

- Key Differences: Contains an ester group at position 3, enhancing solubility in polar solvents but reducing thermal stability. Bromine (position 7), chlorine (position 4), and fluorine (position 6) substitution pattern differs from the isoquinoline analog, altering steric and electronic interactions. Potential applications: Likely used as a precursor for antimalarial or anticancer agents due to the quinoline core.

Non-Isoquinoline Halogenated Heterocycles

7-Bromo-6-fluorochroman-4-one (CAS: 27407-12-1)

- Molecular Formula : C₉H₆BrFO₂

- Molecular Weight : 245.04 g/mol

- Key Differences: Chromanone backbone instead of isoquinoline, leading to distinct reactivity (e.g., susceptibility to ring-opening reactions). Bromine and fluorine in adjacent positions may enhance intramolecular halogen bonding, affecting crystallinity.

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Applications | logP | PSA (Ų) |

|---|---|---|---|---|---|---|

| 4-Bromo-7-chloro-6-fluoroisoquinoline | C₉H₄BrClFN | 260.49 | Br (4), Cl (7), F (6) | Pharmaceutical intermediates | 3.78 | 12.89 |

| 4-Bromo-7-chloroisoquinoline | C₉H₅BrClN | 242.50 | Br (4), Cl (7) | Synthetic chemistry | ~4.1* | 12.89 |

| 4-Bromo-6-fluoroisoquinoline | C₉H₅BrFN | 226.05 | Br (4), F (6) | High-purity intermediates | ~3.2* | 12.89 |

| Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate | C₁₃H₉BrClFNO₂ | 348.58 | Br (7), Cl (4), F (6) | Antimalarial research | ~4.5* | 39.67 |

| 7-Bromo-6-fluorochroman-4-one | C₉H₆BrFO₂ | 245.04 | Br (7), F (6) | Material science | ~2.8* | 26.30 |

*Estimated values based on structural analogs.

Research Findings and Implications

- Synthetic Complexity: The trifluorinated isoquinoline derivative requires multi-step halogenation, increasing production costs compared to analogs with fewer halogens .

- Reactivity: Bromine at position 4 in this compound serves as a leaving group in cross-coupling reactions, while fluorine enhances electron-deficient character, directing electrophilic substitutions .

- Pharmacokinetics: Higher logP values in halogenated isoquinolines suggest improved membrane permeability but may necessitate formulation adjustments to mitigate solubility limitations .

Biological Activity

4-Bromo-7-chloro-6-fluoroisoquinoline is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article discusses its structure, synthesis, and biological properties, including antitumor, antibacterial, and antifungal activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 260.49 g/mol. The compound appears as a white to off-white solid and has a melting point range of 168-170°C. It is characterized by limited solubility in water but high solubility in organic solvents, which enhances its applicability in various chemical reactions and biological assays.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the condensation of lithiated o-tolualdehyde with nitriles, leading to substituted isoquinolines . Another approach utilizes halogenation reactions to introduce bromine, chlorine, and fluorine substituents onto the isoquinoline ring system .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. The presence of halogen substituents may enhance its binding affinity to specific biological targets, potentially leading to therapeutic applications in cancer treatment. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, although the precise mechanisms are still under investigation.

Antibacterial Activity

The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that the halogen substituents play a crucial role in enhancing its antimicrobial potency .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Klebsiella pneumoniae | 12.5 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been reported to inhibit the growth of fungi such as Candida albicans, with MIC values ranging from 6.25 to 25 µg/mL against various strains . The antifungal efficacy is attributed to its unique structural features that enhance interaction with fungal cell membranes.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent.

- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound displayed superior activity against resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

Q & A

Q. How to align research on halogenated isoquinolines with ethical guidelines for chemical safety?

- Answer :

- Risk Assessment : Pre-screen compounds for mutagenicity (Ames test) and ecotoxicity (Daphnia magna assays).

- Regulatory Compliance : Adhere to REACH and OSHA standards for handling hazardous reagents.

- Documentation : Maintain detailed logs of safety audits and incident reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.